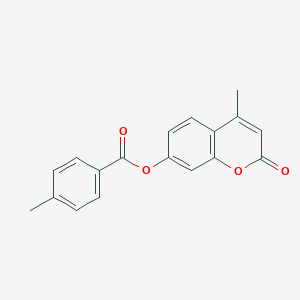
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with an ethoxyphenyl group and a trimethylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the ethoxyphenyl group and the trimethylbenzenesulfonate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and trimethylbenzenesulfonate groups may enhance the compound’s binding affinity and specificity for these targets, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
- 2-(4-Hydroxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
Uniqueness
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or hydroxy groups, which may have different properties and applications.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6S/c1-5-30-20-12-10-19(11-13-20)24-25(23(27)21-8-6-7-9-22(21)31-24)32-33(28,29)26-17(3)14-16(2)15-18(26)4/h6-15H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNSPLMUIHSOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)
![N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371335.png)

